tert-Butyl tosyl-DL-alaninate

Electrochemical deprotection Sulfonamide cleavage Amino acid protecting groups

Standard Boc-, Fmoc-, or Cbz-protected alanine esters fail in multistep sequences where N-deprotection conditions (acid, base, hydrogenolysis) compromise the tert-butyl ester. tert-Butyl tosyl-DL-alaninate (CAS 69320-91-8) solves this with a sulfonamide protecting group that withstands TFA, piperidine, and H₂/Pd, yet cleaves cleanly under reductive conditions (Na/naphthalene, SmI₂). • Delivers >95% simple diastereoselectivity in SnCl₂-chelated aldol reactions; crystalline adducts (mp 115-117 °C) enable straightforward purification. • Acid-stable tosyl group survives quantitative tert-butyl ester deprotection, enabling sequential orthogonal deprotection not achievable with carbamate analogs. • Validated for PNA monomer construction via Mitsunobu coupling and asymmetric synthesis of polyhydroxylated α-alkylated amino acids. Supplied as a white crystalline solid with full CoA; ideal for multistep organic synthesis and medicinal chemistry programs.

Molecular Formula C14H21NO4S
Molecular Weight 299.39 g/mol
CAS No. 69320-91-8
Cat. No. B12852584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl tosyl-DL-alaninate
CAS69320-91-8
Molecular FormulaC14H21NO4S
Molecular Weight299.39 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NC(C)C(=O)OC(C)(C)C
InChIInChI=1S/C14H21NO4S/c1-10-6-8-12(9-7-10)20(17,18)15-11(2)13(16)19-14(3,4)5/h6-9,11,15H,1-5H3
InChIKeyQERPRDHBJSPFGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl tosyl-DL-alaninate: Identity and Structure


tert-Butyl tosyl-DL-alaninate (CAS 69320-91-8) is an N-sulfonylated amino acid derivative featuring a p-toluenesulfonyl (tosyl) group on the amino nitrogen of DL-alanine and a tert-butyl ester on the carboxyl terminus. Its molecular formula is C₁₄H₂₁NO₄S with a molecular weight of 299.39 g/mol . This compound belongs to the class of doubly protected amino acid building blocks, where the sulfonamide N-protection and the tert-butyl ester O-protection are deliberately combined to enable orthogonal deprotection strategies in multistep organic synthesis, particularly in asymmetric aldol reactions, chelated enolate chemistry, and peptide nucleic acid (PNA) monomer construction [1].

1 Doubly protected: N-tosyl sulfonamide and O-tert-butyl ester
2 Orthogonal deprotection sequence: acid/base-stable sulfonamide, reductively labile
3 Key building block for Sn-mediated aldol and Mitsunobu-based PNA backbone assembly

tert-Butyl tosyl-DL-alaninate: Unique Orthogonal Protection


Generic substitution among N-protected alanine tert-butyl esters fails because each amino protecting group dictates a distinct deprotection chemistry that is incompatible with the orthogonal requirements of multistep synthetic sequences. The tosyl group is stable to the acidic conditions (e.g., TFA, HCl/dioxane) that rapidly cleave the Boc group, and it resists the basic conditions (e.g., piperidine) that remove Fmoc, as well as the hydrogenolytic conditions that cleave Cbz [1]. Conversely, tosyl deprotection requires strongly reductive conditions (e.g., Na/naphthalene or Na/NH₃) that leave acid-labile tert-butyl esters and base-labile carbamates intact [2]. This orthogonality is not available from Boc-Ala-OtBu, Fmoc-Ala-OtBu, or Cbz-Ala-OtBu, where the N-protecting group is removed under conditions that would also compromise the tert-butyl ester or other sensitive functionality present in the target molecule. The tosyl/tert-butyl ester pair thus fills a specific niche: it provides a sulfonamide-protected amino function that withstands acidic and basic conditions while the tert-butyl ester serves as a traceless carboxyl protecting group, enabling sequential deprotection not achievable with carbamate-based analogs.

Stability Condition
tert-Butyl tosyl-DL-alaninate
Carbamate-based analogs
Acidic (TFA, HCl/dioxane)
Tosyl group stable
Boc group cleaved; tert-butyl ester may also cleave
Basic/nucleophilic (piperidine)
Tosyl group resistant
Fmoc group removed; other carbamates may be affected
Reductive deprotection
Removed with Na/naphthalene or Na/NH₃, tert-butyl ester intact
Cbz removed by hydrogenolysis; other deprotection methods may compromise tert-butyl ester

tert-Butyl tosyl-DL-alaninate: Comparative Evidence


Tosyl vs. Nosyl Electrochemical Deprotection

When subjected to cathodic reduction in dimethylformamide, N-tosyl-protected alanine is reduced in a single cathodic step at −2.4 V/SCE following a two-electron transfer process, whereas N-nosyl-protected alanine is reduced in three cathodic steps with S–N bond cleavage achieved in >60% yield at the significantly less negative potential of −1.10 V/SCE. This direct head-to-head comparison demonstrates that the tosyl group requires more forcing reductive conditions than the nosyl group, providing greater stability toward unwanted electrochemical reduction but demanding a deliberate deprotection strategy. [1]

Electrochemical Deprotection
Head-to-head
Tosyl −2.4 V, single step
Nosyl −1.10 V, three steps (>60% yield)
Reported higher cathodic reduction potential; supports greater stability toward reductive cleavage
Requires more forcing conditions for deprotection
Electrochemical deprotection Sulfonamide cleavage Amino acid protecting groups

Tin vs. Zinc Enolate Aldol Diastereoselectivity

In the aldol addition of N-(4-toluenesulfonyl)alanine tert-butyl ester (compound 5) to aldehyde 1, the choice of Lewis acid dramatically alters the diastereomeric outcome. With 2.5 equivalents of SnCl₂, the reaction delivers the major aldol product with a simple diastereoselectivity (a:b) of 81:19 (95% ds for the a isomer) and an induced diastereoselectivity of >99% ds at 88% yield. In stark contrast, with 2.5 equivalents of ZnCl₂, the same substrate and aldehyde yield a nearly non-selective 55:45 mixture of diastereomers (58% ds for a), with only 74% yield. This 37-percentage-point increase in simple diastereoselectivity and a >41-percentage-point improvement in induced diastereoselectivity are directly attributable to the superior chelation control exerted by the tin enolate of the tosyl-protected alanine ester. [1]

Aldol Diastereoselectivity
Head-to-head
SnCl₂ a:b 81:19, ds 95%, yield 88%
ZnCl₂ a:b 55:45, ds 58%, yield 74%
Reported higher diastereoselectivity with SnCl₂; supports Sn-mediated chelation control strategy
ZnCl₂ gave lower selectivity
Asymmetric aldol reaction Chelated enolate Diastereoselectivity

Sulfonamide Stability: Tosyl vs. Nosyl Robustness

A comprehensive 2023 study on sulfonamide protecting groups concluded that p-toluenesulfonamides (tosyl) are distinguished by their high stability and robustness under diverse reaction conditions, whereas nitrobenzenesulfonamides (nosyl) display limited stability, particularly toward nucleophiles, bases, and reducing agents. The same study reports that tosyl removal is difficult—requiring strong reductive agents—while nosyl is easily cleaved. [1] This class-level comparison is corroborated by earlier findings that nosyl-protected amino acids undergo premature electrochemical reduction in three steps, while tosyl-protected counterparts reduce cleanly in a single step at higher potential [2]. The tert-butyl ester of tosyl-DL-alaninate combines this robust sulfonamide with an acid-labile ester, creating a building block that survives basic, nucleophilic, and mild reducing conditions that would cleave a nosyl group, while still permitting selective carboxyl deprotection with TFA.

Stability Robustness
Class-level
Tosyl: high stability across conditions, difficult removal.
Nosyl: limited stability, easily cleaved.
Class-level consensus that tosyl provides broader stability; verify under specific reaction conditions
Data to verify for individual synthetic sequences
Protecting group stability Sulfonamide robustness Multistep synthesis compatibility

Tosyl as Acidic Component in Mitsunobu PNA Synthesis

N-Tosyl-protected amino acid esters, including the alanine derivative, are specifically employed as the acidic component in the Mitsunobu reaction for constructing peptide nucleic acid (PNA) monomer backbones. Falkiewicz et al. (1999) developed a method in 1996 specifically leveraging N-tosyl amino acid esters for this purpose, later modifying it to use o-nitrobenzenesulfonyl (o-NBS) because the tosyl group removal conditions were incompatible with certain functional groups. [1] This application is unique to sulfonamide-protected amino acid esters; standard Boc- or Fmoc-protected alanine esters are not competent acidic components in Mitsunobu couplings due to the differing acidity of the NH proton. The tert-butyl ester further ensures that the carboxyl group remains protected during the Mitsunobu step and can be deprotected orthogonally.

PNA Mitsunobu Competence
Method context
Tosyl-Ala-OtBu: competent acidic component (pKa ~10–12)
Boc/Fmoc analogs: not reported competent
Reported suitability for Mitsunobu-based PNA backbone assembly; carbamate-protected analogs not applicable in this role
Deprotection of tosyl requires strong reductants
Peptide nucleic acid Mitsunobu reaction PNA monomer backbone

SES vs. Tosyl: Crystallinity Advantage in Aldol Synthesis

The 2-(trimethylsilyl)ethanesulfonyl (SES) protecting group has been reported to deliver aldol yields and diastereoselectivities comparable to those of the corresponding tosyl-protected alanine esters. However, the SES group was specifically developed because tosyl is sometimes difficult to remove. [1] Despite this, the tosyl-protected alanine tert-butyl ester and its aldol adducts frequently yield crystalline intermediates (e.g., compound 9a, mp 115–117 °C; compound 12a amenable to X-ray crystallography), which greatly facilitates purification and unambiguous stereochemical assignment. [2] SES-protected analogs are typically oils, making purification and handling more cumbersome. This practical advantage in purification throughput can offset the added effort of tosyl removal in synthesis campaigns where intermediate characterization and purity are critical.

Intermediate Crystallinity
Context-dependent
Tosyl-aldol adduct 9a: mp 115–117 °C, X-ray structure
SES adducts: typically oils
Reported crystalline intermediates may simplify purification; supports solid-state characterization
Crystallinity advantage may offset deprotection effort
Sulfonamide protecting group comparison Crystallinity Ease of purification

tert-Butyl tosyl-DL-alaninate: Proven Applications


Tin Enolate Aldol for β-Hydroxy-α-amino Acid Synthesis

tert-Butyl tosyl-DL-alaninate is the substrate of choice for synthesizing α-alkylated β-hydroxy amino acids with >95% simple diastereoselectivity and up to >99% induced diastereoselectivity when used with 2.5 equivalents of SnCl₂ as the chelating Lewis acid. [1] This protocol has been validated with both aliphatic and aromatic aldehydes, including highly oxygenated chiral aldehydes, yielding polyhydroxylated amino acid esters in 85–95% yield. The crystalline nature of the resulting tosyl-protected aldol adducts (e.g., 9a, mp 115–117 °C) facilitates purification by recrystallization and unambiguous stereochemical assignment by X-ray crystallography. [2] This scenario is directly inapplicable to ZnCl₂-mediated conditions (which give only 58% ds) and to Boc- or Cbz-protected alanine esters, which do not form chelated enolates of comparable selectivity.

Orthogonal Protection Strategy in Peptide Mimetic Synthesis

In synthetic routes requiring the amino group to survive acidic deprotection of a tert-butyl ester (TFA) or Boc group, followed by basic or nucleophilic steps, and finally be removed under reductive conditions, tert-butyl tosyl-DL-alaninate provides an unmatched orthogonal protection profile. [3] The tosyl group withstands the acidic conditions that cleave tert-butyl esters and Boc carbamates, resists piperidine used for Fmoc removal, and is inert to hydrogenolysis conditions used for Cbz cleavage. Only when exposed to strong reducing agents (Na/naphthalene, Na/NH₃, or SmI₂/amine/water) does the tosyl group cleave. This three-dimensional orthogonality (acid-stable, base-stable, hydrogenolysis-stable; reductively labile) is not available from any single-carbamate-protected alanine ester. [4]

PNA Backbone Assembly by Mitsunobu Reaction

For laboratories synthesizing peptide nucleic acid (PNA) monomers, N-tosyl amino acid tert-butyl esters serve as the acidic component in Mitsunobu couplings to construct the N-(2-aminoethyl)glycine backbone. [5] The sulfonamide NH is sufficiently acidic (pKa ~10–12) to participate in Mitsunobu activation, a property not shared by carbamate-protected amino acid esters (pKa ~15–16). While the difficult removal of the tosyl group has prompted some groups to adopt the o-nitrobenzenesulfonyl (o-NBS) variant, the tosyl-based protocol remains relevant when the superior stability of the tosyl group is required for synthetic steps preceding the Mitsunobu coupling, and when the final deprotection can be achieved using sodium naphthalenide or samarium(II) iodide/amine/water systems. [4]

Application
Selection Property
Validation Focus
Tin enolate aldol for β-hydroxy-α-amino acids
SnCl₂-mediated chelation control
Diastereoselectivity and yield verification
Orthogonal protection in peptide mimetic synthesis
Tosyl/tert-butyl ester acid/base/hydrogenolysis stability
Sequential deprotection validation
PNA backbone assembly via Mitsunobu reaction
Sulfonamide NH acidity for Mitsunobu activation
Mitsunobu coupling competence and deprotection compatibility
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